2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Description
This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
Properties
IUPAC Name |
2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c1-24-14-7-10-12(8-15(14)25-2)20-18(27)23-17(10)21-16(22-23)9-26-13-6-4-3-5-11(13)19/h3-8H,9H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQKUGIAOXOHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)COC4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromophenol with formaldehyde to form 2-(2-bromophenoxy)methanol. This intermediate is then reacted with 8,9-dimethoxy-1,2,4-triazolo[1,5-c]quinazoline-5-thione under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of triazoloquinazolines, which are recognized for their diverse biological activities. The structural features include:
- Bromophenoxy group : Enhances lipophilicity and biological activity.
- Dimethoxy substituents : May contribute to improved pharmacokinetic properties.
- Thione functionality : Known for its role in biological activity modulation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have shown effectiveness against various bacterial strains. The introduction of bromine and methoxy groups is believed to enhance this activity:
- Case Study : A study demonstrated that certain quinazolinone derivatives exhibited high inhibition rates against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine was crucial for enhancing antimicrobial potency .
Antitumor Activity
Compounds with triazole and quinazoline frameworks have been investigated for their antitumor potential. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression:
- Case Study : A related triazoloquinazoline was shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This suggests that 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione may also possess similar antitumor properties .
Anti-inflammatory Properties
The anti-inflammatory effects of quinazoline derivatives have been documented extensively. These compounds may inhibit key enzymes involved in inflammatory pathways:
- Case Study : Research on related compounds showed significant inhibition of cyclooxygenase (COX) enzymes, indicating potential use in treating inflammatory diseases .
Data Tables
Below are summarized findings from various studies regarding the biological activities and synthesis of related compounds.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of [1,2,4]triazolo[1,5-c]quinazoline derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations:
- Bromophenoxy Side Chain: This group likely improves antimicrobial potency over simpler alkyl/aryl substituents (e.g., benzyl or methyl) due to halogen-mediated interactions .
- Thione vs. Thiolate : The neutral thione form in the target compound may offer better membrane permeability than ionic thiolates, though the latter show superior activity against resistant strains .
Antimicrobial Activity:
- The target compound’s sulfur atom and bromophenoxy group align with active analogs like potassium 2-(furan-2-yl)thiolate, which exhibit MIC values of 12.5 µg/ml against S. aureus .
- Dimethoxy-substituted derivatives (e.g., 8,9-dimethoxy-2-methyl) show broader antifungal activity against Candida albicans and Aspergillus niger compared to non-methoxy analogs .
Antitumor Activity:
- Bulky substituents (e.g., indolylmethyl) correlate with improved antitumor efficacy. The target compound’s bromophenoxy group may mimic this effect via steric hindrance and hydrophobic interactions .
- Compounds with electron-withdrawing groups (e.g., nitro in 5-nitrophenyl derivatives) often show higher cytotoxicity, suggesting the bromine atom in the target compound could play a similar role .
Biological Activity
The compound 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring fused to a quinazoline scaffold, which is known for its pharmacological properties. The presence of the bromophenoxy and dimethoxy substituents enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of quinazoline derivatives against various cancer cell lines. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxicity against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The IC50 values were reported as 6.29 µM for HepG2 and 2.44 µM for HCT-116, indicating potent activity against these cancer types .
- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to intercalate into DNA and inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. The binding affinity of this compound to DNA was found to be higher than some previously studied derivatives .
Comparative Studies
Table 1 summarizes the cytotoxic activities of various quinazoline derivatives including the target compound.
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 16 | HepG2 | 6.29 | DNA intercalation |
| 16 | HCT-116 | 2.44 | Topo II inhibition |
| VIIa | HepG2 | 3.91 | DNA intercalation |
| VIIa | HCT-116 | 2.62 | Topo II inhibition |
Note: VIIa represents a previously studied derivative for comparison.
Structure-Activity Relationship (SAR)
The substitution patterns on the quinazoline scaffold significantly influence biological activity:
- Bromophenoxy Group : Enhances hydrophobic interactions with cellular membranes.
- Dimethoxy Substituents : Increase lipophilicity, facilitating cellular uptake.
Research indicates that modifications to the triazole ring can lead to enhanced cytotoxicity due to improved binding interactions with target proteins involved in cell proliferation .
Study 1: Antitumor Activity
A study demonstrated that derivatives of triazoloquinazolines showed strong antitumor activity in vitro against various cancer cell lines. The presence of specific functional groups such as isothiocyanates was found to enhance their antitumor effects significantly .
Study 2: Mechanistic Insights
Another investigation revealed that compounds similar to our target molecule exhibited dual mechanisms: they not only inhibited Topo II but also induced apoptosis in cancer cells through reactive oxygen species (ROS) generation . This dual action highlights the potential of these compounds as effective chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
